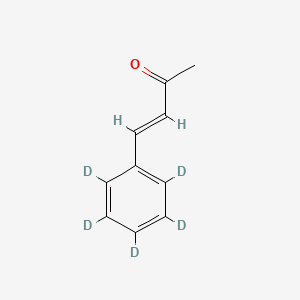

4-(Phenyl-d5)-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-XLKVIOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenyl-d5)-3-buten-2-one: Properties and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties and strategic applications of 4-(Phenyl-d5)-3-buten-2-one, a deuterated analog of the well-known chalcone, benzalacetone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging isotopically labeled compounds to advance their research.

Introduction: The Significance of Deuterium Labeling in Chalcone Scaffolds

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the phenyl ring of 4-phenyl-3-buten-2-one offers significant advantages for researchers, particularly in the realm of drug metabolism and pharmacokinetics (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic fate of a compound, primarily through the kinetic isotope effect (KIE) .[][5] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[] Consequently, metabolic processes that involve the cleavage of a C-H bond on the phenyl ring can be slowed down, providing a clearer understanding of metabolic pathways and helping to develop more stable drug candidates.[6][7]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its physicochemical properties can be reliably inferred from its non-deuterated counterpart, 4-phenyl-3-buten-2-one, with slight adjustments for the increased mass.

| Property | Value (4-Phenyl-3-buten-2-one) | Expected Value (this compound) | Reference |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₅D₅O | [8] |

| Molecular Weight | 146.19 g/mol | ~151.22 g/mol | [8] |

| Appearance | White to yellow low melting solid | Expected to be similar | [9] |

| Melting Point | 38-41 °C | Expected to be very similar | [9] |

| Boiling Point | 260-262 °C | Expected to be very similar | [8] |

| Solubility in water | 1.3 g/L (20 °C) | Expected to be very similar | [9] |

| LogP | 2.1 | Expected to be very similar | [9] |

Note: The physical properties such as melting point, boiling point, and solubility are not expected to change significantly upon deuteration. The most notable difference is the increase in molecular weight.

Synthesis of this compound

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an aldehyde with a ketone.[10][11][12] For the synthesis of this compound, the logical approach is to use benzaldehyde-d5 and acetone.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound via Claisen-Schmidt condensation.

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde-d5 (1 equivalent) in ethanol.

-

Addition of Ketone: Add acetone (1-1.2 equivalents) to the solution and stir.

-

Base-catalyzed Condensation: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Analytical Characterization: The Impact of Deuteration

The primary differences in the analytical data between 4-phenyl-3-buten-2-one and its d5-analog will be observed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of this compound will be shifted by +5 m/z units compared to the non-deuterated compound, reflecting the five deuterium atoms. The fragmentation pattern will also be informative, as fragments containing the deuterated phenyl ring will retain the mass shift, aiding in structural elucidation.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the signals corresponding to the phenyl protons. This provides a clean and unambiguous way to confirm the position of the deuterium labels.[16][17]

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about their chemical environment.[18]

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show a characteristic splitting pattern due to coupling with deuterium (a triplet for C-D), and their chemical shifts may be slightly altered.

Applications in Drug Development

The primary utility of this compound lies in its application as a tool in drug discovery and development.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are invaluable in DMPK studies to investigate the metabolic fate of drug candidates. By comparing the metabolism of the deuterated and non-deuterated versions of a compound, researchers can identify the sites of metabolic attack. If the phenyl ring is a primary site of metabolism (e.g., through hydroxylation by cytochrome P450 enzymes), the deuterated analog will exhibit a slower rate of metabolism due to the kinetic isotope effect.[1][6][7] This can lead to:

-

Improved Metabolic Stability: Reduced rate of clearance and longer half-life.[19]

-

Reduced Formation of Toxic Metabolites: By blocking a particular metabolic pathway, the formation of potentially harmful byproducts can be minimized.[]

-

Enhanced Bioavailability: Slower first-pass metabolism can lead to higher systemic exposure.[19]

Caption: A simplified workflow for a DMPK study using deuterated compounds.

Internal Standard for Quantitative Bioanalysis

Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative mass spectrometry-based bioanalysis (e.g., LC-MS/MS).[20][21][22] this compound can serve as an ideal internal standard for the quantification of its non-deuterated analog in biological matrices. This is because it co-elutes with the analyte and has nearly identical ionization efficiency, but is readily distinguishable by its mass. This allows for accurate and precise correction for matrix effects and variations in sample preparation and instrument response.[20][23]

Conclusion

This compound is a valuable research tool for scientists and professionals in drug development. Its utility stems from the strategic incorporation of deuterium, which allows for the elucidation of metabolic pathways, the potential to improve the pharmacokinetic properties of lead compounds, and its application as a high-fidelity internal standard in quantitative bioanalysis. While specific experimental data for the deuterated compound is limited, its properties and behavior can be confidently predicted based on the well-characterized non-deuterated analog and the established principles of isotopic labeling. The continued use of such deuterated compounds will undoubtedly contribute to the development of safer and more effective medicines.

References

- Google Patents. (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one.

- Google Patents. (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one.

-

University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Jakubowski, E. M., et al. (2015). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 92(1), 169-172. [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777-795. [Link]

-

Ötvös, S. B., et al. (2015). Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives. ChemistryPlusChem, 80(5), 859-864. [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 547, 259–267. [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, February 8). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 | [Video]. YouTube. [Link]

-

Ötvös, S. B., et al. (2017). Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. Molecules, 22(12), 2159. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. (2021). Chinese Journal of New Drugs, 30(11), 993-1001. [Link]

-

Wang, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Analytical and bioanalytical chemistry, 412(18), 4345–4354. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved from [Link]

-

Al-Salahi, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27958–27984. [Link]

-

ResearchGate. (n.d.). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

UCHEM. (2023, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Spengler, M., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Analytical and bioanalytical chemistry, 411(16), 3535–3548. [Link]

-

ResearchGate. (n.d.). The proposed synthesis of deuterium-labeled chalcones. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Al-Salahi, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27958–27984. [Link]

-

Organic Syntheses. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Retrieved from [Link]

Sources

- 1. Portico [access.portico.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. magritek.com [magritek.com]

- 12. praxilabs.com [praxilabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scienceready.com.au [scienceready.com.au]

- 16. researchgate.net [researchgate.net]

- 17. studymind.co.uk [studymind.co.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Significance of Isotopic Labeling in Chalcone Scaffolds

An In-depth Technical Guide to the Synthesis of 4-(Phenyl-d5)-3-buten-2-one

This compound, a deuterated analog of benzalacetone, represents a class of isotopically labeled compounds of significant interest to the scientific community. As a derivative of chalcone, it belongs to a scaffold known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, offers a powerful tool for researchers. This substitution can profoundly influence a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes like aldehyde oxidase (AO). Consequently, deuterated compounds such as this compound are invaluable as internal standards for mass spectrometry, as probes for elucidating reaction mechanisms, and in the development of pharmaceuticals with improved pharmacokinetic profiles.[2]

This guide provides a comprehensive overview of a robust and widely adopted method for synthesizing this compound: the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt reaction. This reaction joins two different carbonyl compounds: one that can form an enolate (the nucleophile) and one that cannot, or is a more reactive electrophile.[3] Our target molecule can be disconnected at the α,β-double bond, revealing its two primary precursors: Benzaldehyde-d5 and Acetone .

This strategy is highly effective because benzaldehyde (and its deuterated analog) lacks α-hydrogens and cannot self-condense.[4][5] Acetone, with its six α-hydrogens, readily forms a nucleophilic enolate in the presence of a base.[6] The higher electrophilicity of the aldehyde carbonyl compared to the ketone carbonyl ensures that the acetone enolate will preferentially attack the benzaldehyde-d5.[3]

Core Synthesis: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming α,β-unsaturated ketones.[7][8] The reaction proceeds through a well-understood mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.

Mechanism of Action

-

Enolate Formation: A base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde-d5, forming a deuterated β-alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: Under the basic reaction conditions, this intermediate is readily dehydrated. The base abstracts another α-hydrogen, forming an enolate which then eliminates a hydroxide ion to yield the final, highly conjugated and stable product, this compound.[6][7] This dehydration step is thermodynamically driven by the formation of an extended conjugated system involving the phenyl ring, the double bond, and the carbonyl group.[5]

Experimental Protocol

This protocol is designed for the synthesis of the mono-adduct product. Controlling the stoichiometry is critical to prevent the formation of the di-substituted byproduct, (1E, 4E)-1,5-bis(phenyl-d5)penta-1,4-dien-3-one. Therefore, benzaldehyde-d5 is used as the limiting reagent.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Ratio | Source |

| Benzaldehyde-d5 | C₆D₅CHO | 111.15 | 10 | 1.11 g | 1.0 | |

| Acetone | CH₃COCH₃ | 58.08 | 20 | 1.16 g (1.47 mL) | 2.0 | Standard Reagent |

| Sodium Hydroxide | NaOH | 40.00 | 11 | 0.44 g | 1.1 | Standard Reagent |

| Ethanol (95%) | C₂H₅OH | - | - | 20 mL | Solvent | Standard Reagent |

| Deionized Water | H₂O | - | - | 20 mL | Solvent | Standard Reagent |

Step-by-Step Methodology

-

Preparation of Base Solution: In a 100 mL Erlenmeyer flask, dissolve sodium hydroxide (0.44 g, 11 mmol) in deionized water (20 mL). Once dissolved, add 95% ethanol (20 mL) and stir to create a homogeneous solution. Cool the solution in an ice-water bath.

-

Preparation of Reactant Solution: In a separate 50 mL beaker, dissolve benzaldehyde-d5 (1.11 g, 10 mmol) in acetone (1.47 mL, 20 mmol).

-

Reaction Execution:

-

Place the flask containing the cooled NaOH solution on a magnetic stirrer.

-

Using a Pasteur pipette, add the benzaldehyde-d5/acetone solution dropwise to the stirring base solution over approximately 10-15 minutes. It is crucial to maintain a low temperature (0-5 °C) during the addition to control the reaction rate.

-

Scientist's Insight: A slow, controlled addition is key to maximizing the yield of the mono-substituted product. Adding the reactants too quickly can lead to localized warming and an increase in the formation of the di-substituted byproduct.

-

-

Reaction Progression:

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours.

-

A yellow precipitate of the product will form during this time.[9] The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.

-

-

Product Isolation:

-

Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

-

Collect the solid yellow crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold deionized water (2 x 15 mL) to remove any residual NaOH and other water-soluble impurities.

-

Finally, wash with a small portion of cold 50% ethanol-water (5-10 mL) to remove unreacted starting materials.

-

-

Purification:

-

The crude product is often of high purity. However, for analytical purposes, recrystallization can be performed.

-

Transfer the solid to a clean Erlenmeyer flask and dissolve it in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry in a vacuum oven or desiccator.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum should show signals corresponding to the vinylic protons and the methyl protons. The characteristic signals for aromatic protons will be absent.

-

¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon, the carbons of the double bond, the methyl carbon, and the deuterated phenyl carbons (which will show characteristic splitting due to C-D coupling).

-

Mass Spectrometry (MS): This is crucial for confirming successful deuteration. The molecular ion peak should correspond to the mass of the deuterated product (C₁₀H₅D₅O, exact mass: 151.11 g/mol ), which is 5 mass units higher than the non-deuterated analog.

-

Melting Point: The melting point should be sharp and consistent with literature values for the non-deuterated compound (approx. 40-42 °C), as deuterium substitution typically has a minimal effect on melting point.

Conclusion

The Claisen-Schmidt condensation provides a reliable, scalable, and efficient pathway for the synthesis of this compound from commercially available or readily synthesized starting materials. The key to a successful synthesis lies in the careful control of reaction stoichiometry and temperature to favor the formation of the desired mono-condensation product. The resulting isotopically labeled chalcone serves as a vital tool for researchers in drug development and metabolic studies, enabling deeper insights into biological processes and the creation of potentially more robust therapeutic agents.

References

-

Seebach, D., Erickson, B. W., & Singh, G. (n.d.). Synthesis of 1-Deuterioaldehydes. Benzaldehyde-1-d. The Journal of Organic Chemistry. Available at: [Link]

-

Ötvös, S. B., et al. (2016). Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. Molecules, 21(3), 318. Available at: [Link]

-

ResearchGate. (n.d.). The proposed synthesis of deuterium-labeled chalcones. Available at: [Link]

-

Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5012. Available at: [Link]

-

Rovira, M. J., et al. (2017). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Journal of the American Chemical Society, 139(29), 10112–10115. Available at: [Link]

-

Ötvös, S. B., et al. (2016). Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. Molecules, 21(3), 318. Available at: [Link]

- Google Patents. (n.d.). WO2021045879A1 - Synthesis of deuterated aldehydes.

-

ResearchGate. (n.d.). Deuterated products in the hydrogenation of benzaldehyde. Available at: [Link]

-

Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

- Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

ResearchGate. (n.d.). Chalcone synthesis by continuous-flow deuteration. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available at: [Link]

-

Molecules. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98%. Available at: [Link]

-

Chemistry 211 Experiment 5. (2012). Available at: [Link]

-

Quora. (2023). What is the product formed during cross aldol condensation of benzyldehyde and acetone?. Available at: [Link]

-

University of Massachusetts. (n.d.). Dibenzalacetone by Aldol Condensation. Available at: [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

-

University of Missouri–St. Louis. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Available at: [Link]

-

Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules, 17(1), 571-583. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2012). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Available at: [Link]

-

Vang, Z. P. (2022). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. Marquette University. Available at: [Link]

-

European Patent Office. (n.d.). METHOD FOR PREPARING DEUTERATED DIPHENYLUREA - EP 2548867 A1. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. praxilabs.com [praxilabs.com]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 4-(Phenyl-d5)-3-buten-2-one (CAS: 56187-93-0) for Advanced Research Applications

This guide provides an in-depth technical overview of 4-(Phenyl-d5)-3-buten-2-one, a deuterated analog of benzylideneacetone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, analytical characterization, and, most critically, the strategic application of this isotopically labeled compound in modern research, particularly in the realms of pharmacokinetics and metabolic studies.

Foundational Principles: The Strategic Advantage of Isotopic Labeling

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Stable isotope labeling, the practice of replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (like deuterium for hydrogen), has emerged as a cornerstone technique.[1] The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic pathways that involve the cleavage of that bond.[2] This property, along with the mass shift detectable by mass spectrometry, makes deuterated compounds like this compound invaluable tools.[1]

This compound serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] Its chemical and physical properties are nearly identical to its non-labeled counterpart, benzylideneacetone, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification of the analyte by correcting for variations in sample processing and instrument response.[5]

Synthesis and Characterization

The synthesis of this compound is analogous to the well-established Claisen-Schmidt condensation used for its non-deuterated form, benzylideneacetone.[6][7] The key adaptation is the use of deuterated benzaldehyde (Benzaldehyde-d5) as a starting material.

Synthetic Pathway: A Modified Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed condensation between Benzaldehyde-d5 and acetone. The base, typically sodium hydroxide, deprotonates the alpha-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of Benzaldehyde-d5. Subsequent dehydration yields the α,β-unsaturated ketone, this compound.

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the synthesis of benzylideneacetone.[8]

-

Reactor Setup: A jacketed glass reactor is equipped with a mechanical stirrer, temperature probe, and addition funnel. The system is purged with an inert gas, such as nitrogen.

-

Aqueous Phase Preparation: An aqueous solution of sodium hydroxide is charged into the reactor.

-

Organic Phase Preparation: In a separate vessel, Benzaldehyde-d5 is dissolved in a water-immiscible organic solvent (e.g., toluene).

-

Reaction Initiation: With vigorous stirring of the aqueous phase, the organic phase is slowly added. Acetone is then added dropwise to the emulsion. The reaction is typically exothermic and requires cooling to maintain a temperature of 20-25°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

-

Workup and Isolation: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a yellow solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Description |

| CAS Number | 56187-93-0 |

| Molecular Formula | C₁₀H₅D₅O |

| Molecular Weight | 151.22 g/mol |

| Appearance | Pale yellow solid[6] |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simpler than that of its non-deuterated analog. The signals corresponding to the phenyl protons will be absent due to the deuterium substitution. The key signals would be a singlet for the methyl protons and two doublets for the vinyl protons, showing coupling to each other. For comparison, the ¹H NMR of non-deuterated 4-phenyl-3-buten-2-one in methanol-d₃ shows signals at approximately 6.79, 7.42, and 7.65 ppm for the vinyl and aromatic protons, and a singlet at 2.38 ppm for the methyl protons.[9][10]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z = 151.22). This is a clear shift from the molecular ion peak of the non-deuterated benzylideneacetone (m/z = 146.19).[11][12][13] This mass difference is the basis for its use as an internal standard.

Application in Research: A Case Study in Pharmacokinetic Analysis

The primary application of this compound is as an internal standard in LC-MS-based quantification of benzylideneacetone and its metabolites in biological matrices. Benzylideneacetone itself has been investigated for various biological activities, including as an antibiotic, tyrosinase inhibitor, and immunosuppressant.[14]

Experimental Workflow for a Pharmacokinetic Study

The following workflow outlines the use of this compound in a typical pharmacokinetic study of benzylideneacetone in rats.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 7. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mzCloud – 4 Phenyl 3 buten 2 one [mzcloud.org]

- 13. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Chalcones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a sophisticated approach in modern drug discovery to enhance their metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the physical and chemical properties of deuterated chalcones, a class of compounds renowned for their broad spectrum of biological activities. By delving into the synthesis, spectroscopic characterization, and the profound impact of deuterium substitution on the physicochemical and pharmacological attributes of chalcones, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics. Through a synthesis of established principles and contemporary research, this guide elucidates the causality behind experimental choices and offers field-proven insights into leveraging deuterium isotope effects for therapeutic advantage.

Introduction: The Rationale for Deuterating Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are a privileged scaffold in medicinal chemistry.[1] They exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[2][3] The metabolic fate of chalcones, however, can limit their therapeutic efficacy and introduce potential toxicities. Metabolic transformations often involve the cleavage of carbon-hydrogen (C-H) bonds, a process susceptible to the kinetic isotope effect (KIE).

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), results in a stronger carbon-deuterium (C-D) bond.[4] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[5] By strategically placing deuterium atoms at metabolically vulnerable positions within the chalcone scaffold, it is possible to:

-

Enhance Metabolic Stability: Reduce the rate of enzymatic degradation, leading to a longer biological half-life.[4]

-

Improve Pharmacokinetic Profiles: Increase drug exposure (AUC) and potentially reduce dosing frequency.[6]

-

Minimize Toxic Metabolites: Alter metabolic pathways to favor the formation of less toxic byproducts.[6]

-

Potentiate Pharmacological Activity: The increased systemic exposure can lead to enhanced therapeutic efficacy.[2]

This guide will explore the practical and theoretical aspects of these phenomena as they apply to deuterated chalcones.

Synthesis of Deuterated Chalcones: A Focus on Precision and Efficiency

The synthesis of deuterated chalcones requires precise control to ensure the selective incorporation of deuterium at the desired positions. While traditional methods exist, continuous-flow synthesis has emerged as a superior technique for its safety, scalability, and efficiency.[2][7]

Continuous-Flow Deuteration of Alkynone Precursors

A highly effective method for preparing deuterated chalcones involves the partial deuteration of a 1,3-diphenylalkynone precursor.[2][8] This approach offers excellent control over the deuteration process, minimizing over-reduction and ensuring high isotopic purity.

Experimental Protocol: Continuous-Flow Synthesis of a Deuterated Chalcone

This protocol describes the synthesis of a deuterated chalcone via the deuteration of an alkynone precursor using an H-Cube® continuous-flow reactor.[2]

Materials:

-

1,3-diphenylprop-2-yn-1-one (alkynone precursor)

-

Deuterium oxide (D₂O, 99.9% purity)

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Ethyl acetate (aprotic solvent)

-

H-Cube® continuous-flow reactor system

Procedure:

-

System Preparation: The H-Cube® system is equipped with a Lindlar catalyst cartridge. The internal water reservoir is replaced with high-purity D₂O.

-

Substrate Solution: Prepare a solution of the 1,3-diphenylprop-2-yn-1-one precursor in ethyl acetate at a concentration of 0.1 M.

-

Reaction Parameters: Set the following parameters on the H-Cube® controller:

-

Temperature: 25 °C (ambient)

-

Pressure: 10-80 bar (optimized for desired conversion)

-

Flow rate: 1 mL/min

-

-

Deuteration: The substrate solution is pumped through the system, where it is mixed with in-situ generated high-purity D₂ gas from the electrolysis of D₂O. The mixture then passes through the heated catalyst bed where the deuteration of the alkyne triple bond occurs.

-

Product Collection: The deuterated chalcone product is collected at the outlet of the reactor.

-

Purification and Isomerization: The collected solution contains the (Z)-deuterated chalcone isomer, which readily undergoes thermal or photochemical isomerization to the more stable (E)-form upon purification by standard chromatographic techniques (e.g., column chromatography on silica gel).[1][2]

Causality of Experimental Choices:

-

Continuous-Flow Reactor: This choice enhances safety by generating D₂ gas on demand, avoiding the risks associated with handling pressurized D₂ gas cylinders. It also allows for precise control over reaction parameters, leading to higher selectivity and reproducibility.[2]

-

Lindlar Catalyst: This poisoned catalyst is crucial for the selective reduction of the alkyne to a cis-alkene without over-reduction to the corresponding alkane.

-

Aprotic Solvent: Ethyl acetate is used to prevent any unwanted H-D exchange reactions that could occur with protic solvents.

Diagram of Continuous-Flow Deuteration Workflow

Sources

- 1. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating Quantitative Bioanalysis: A Technical Guide to 4-(Phenyl-d5)-3-buten-2-one as a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry

In the landscape of drug discovery and development, the precise quantification of analytes in complex biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and metabolic profiling. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the principal analytical platform for these studies, prized for its sensitivity and selectivity. However, the accuracy of LC-MS data is intrinsically susceptible to variability arising from sample preparation, matrix effects, and instrument fluctuations. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard, with deuterated compounds being the most common and effective choice.[1][2]

This technical guide focuses on the commercial availability and application of 4-(Phenyl-d5)-3-buten-2-one (CAS No. 56187-93-0), a deuterated analog of benzalacetone. We will delve into the rationale behind its use, its commercial landscape, and provide a detailed, field-proven protocol for its implementation as an internal standard in a quantitative bioanalytical workflow.

Core Principles: Why this compound is an Ideal Internal Standard

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms are substituted with deuterium. This subtle alteration in mass allows the mass spectrometer to differentiate it from the non-labeled analyte. The power of this approach lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms.[1] Consequently, this compound and its non-deuterated counterpart, 4-phenyl-3-buten-2-one, exhibit analogous behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response mean that any sample loss or matrix-induced signal suppression or enhancement that affects the analyte will equally affect the internal standard.[1] The ratio of the analyte signal to the internal standard signal, therefore, remains constant, leading to highly accurate and precise quantification.

The choice of deuteration on the phenyl ring in this compound is a strategic one. Aromatic hydrogens are generally not exchangeable under typical physiological and analytical conditions, ensuring the isotopic stability of the standard throughout the analytical process. However, it is noteworthy that under certain atmospheric pressure chemical ionization (APCI) conditions, some back-exchange of deuterium on aromatic rings has been observed, a factor to consider during method development.[3]

Commercial Availability and Quality Considerations

This compound is commercially available from a range of specialized chemical suppliers. Its key identifiers are:

-

Chemical Name: this compound

-

Synonyms: Benzalacetone-d5, Benzylideneacetone-d5, Methyl Styryl Ketone-d5

-

CAS Number: 56187-93-0

-

Molecular Formula: C₁₀H₅D₅O

-

Molecular Weight: Approximately 151.22 g/mol

A summary of representative commercial suppliers is provided below:

| Supplier | Purity | Available Quantities | Storage Conditions |

| LGC Standards | Not specified | 5 mg, 50 mg | Not specified |

| Pharmaffiliates | High Purity | Inquire | 2-8°C Refrigerator |

| United States Biological | Highly Purified | Inquire | Room Temperature |

| BIOGEN Científica | Not specified | 5 mg | Store at -20°C |

When procuring this compound for use as an internal standard, it is critical to obtain a Certificate of Analysis (CoA). The CoA provides essential information on the chemical and isotopic purity of the standard. High isotopic purity (typically >98%) is crucial to prevent signal interference from the deuterated standard at the mass of the non-deuterated analyte.

Synthesis of the Non-Deuterated Analog: A Foundation for Understanding

While specific synthesis routes for the deuterated version are often proprietary, understanding the synthesis of the non-deuterated 4-phenyl-3-buten-2-one provides valuable context. A common and well-established method is the Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. This reaction is a crossed aldol condensation followed by dehydration to yield the α,β-unsaturated ketone.

Caption: Claisen-Schmidt condensation for benzalacetone synthesis.

The synthesis of the deuterated analog would likely involve the use of deuterated benzaldehyde (benzaldehyde-d5) as a starting material in a similar condensation reaction.

Experimental Protocol: Quantification of 4-Phenyl-3-buten-2-one in Plasma

The following is a detailed protocol for the quantification of 4-phenyl-3-buten-2-one in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.

1. Materials and Reagents

-

4-Phenyl-3-buten-2-one (analyte)

-

This compound (internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-phenyl-3-buten-2-one and dissolve in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serial dilution of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (calibration standard, quality control sample, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Caption: Sample preparation workflow.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

4-Phenyl-3-buten-2-one: To be determined by infusing the analyte and selecting the most stable and intense precursor-to-product ion transition.

-

This compound: The precursor ion will be m/z + 5 compared to the analyte. The product ion is often the same or has a similar neutral loss.

-

-

Data Analysis: The peak area ratio of the analyte to the IS is used to construct a calibration curve and quantify the analyte in unknown samples.

Conclusion: Ensuring Data Integrity in Drug Development

The use of this compound as a deuterated internal standard represents a robust and reliable approach to the quantitative analysis of benzalacetone in biological matrices. Its commercial availability and the well-understood principles of its application make it an invaluable tool for researchers in drug metabolism, pharmacokinetics, and other areas of drug development. By effectively compensating for analytical variability, this deuterated standard enables the generation of high-quality, defensible data, which is essential for making critical decisions throughout the drug development pipeline. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in your analytical workflows.

References

- Gama-González, S. C., Ortiz-Frade, L., Frausto-Reyes, C., & Orozco, G. (Year). 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz. ResearchGate.

-

PubChem. (n.d.). 4-Phenyl-3-Buten-2-one. PubChem. Retrieved from [Link]

- ResearchGate. (n.d.). Table 1 1H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate.

-

Loba Chemie Pvt. Ltd. (n.d.). 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98%. Loba Chemie. Retrieved from [Link]

-

PubMed. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: High-Throughput Quantification of a Target Analyte in Human Plasma by LC-MS/MS Using a Deuterated Internal Sta. Benchchem.

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses. Retrieved from [Link]

- Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.

-

ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-4-Phenyl-3-buten-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one. Google Patents.

-

PubMed. (1976). Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chromatography and mass spectrometry. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one. Google Patents.

-

MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Retrieved from [Link]

- Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry. (n.d.).

- Buy 4-Phenyl-3-buten-2-one. (2023, August 28).

-

PubMed Central. (2025, July 10). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PubMed Central. Retrieved from [Link]

-

PubMed. (2013, December 15). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. Retrieved from [Link]

Sources

The Metabolic Journey of 4-Phenyl-3-buten-2-one: A Technical Guide for Researchers

Introduction: Understanding the Significance of 4-Phenyl-3-buten-2-one

4-Phenyl-3-buten-2-one (PBO), a compound also known by its trivial name benzalacetone, is an α,β-unsaturated ketone with a characteristic sweet, floral odor.[1] It finds application as a flavoring agent in the food industry and as a fragrance component in perfumery.[1] Beyond its sensory properties, PBO serves as a valuable model substrate in toxicological and metabolic studies due to its electrophilic nature conferred by the α,β-unsaturated carbonyl moiety. This reactive functional group makes PBO a substrate for a variety of metabolic transformations, primarily aimed at detoxification and elimination from the body. For researchers in drug development and toxicology, understanding the metabolic fate of such compounds is paramount for predicting potential drug-drug interactions, assessing safety profiles, and designing safer chemical entities. This technical guide provides a comprehensive overview of the metabolic pathways of 4-phenyl-3-buten-2-one, supported by detailed experimental protocols and field-proven insights.

Core Metabolic Pathways: A Multi-pronged Approach to Detoxification

The metabolism of 4-phenyl-3-buten-2-one is characterized by three primary pathways: reductive metabolism of both the carbon-carbon double bond and the carbonyl group, and conjugation with glutathione (GSH). These pathways collectively transform the lipophilic parent compound into more polar, water-soluble metabolites that can be readily excreted.

Reductive Pathways: Taming the Reactive Moieties

In vivo studies in rats and dogs have unequivocally demonstrated that the predominant metabolic fate of PBO is reductive metabolism.[2] This involves two key transformations:

-

Reduction of the Carbon-Carbon Double Bond: The α,β-double bond of PBO is readily reduced to yield the saturated ketone, 4-phenyl-2-butanone (PBA). This is the major metabolic pathway, with PBA being the most abundant metabolite detected in the bloodstream following intravenous administration of PBO in both rats and dogs.[2] This saturation of the double bond is a critical detoxification step, as it eliminates the electrophilic character of the molecule, thereby reducing its potential to react with cellular nucleophiles.

-

Reduction of the Carbonyl Group: A minor, yet significant, reductive pathway involves the conversion of the ketone functionality of PBO to a secondary alcohol, forming trans-4-phenyl-3-buten-2-ol (PBOL).[2] The area under the curve (AUC) for PBOL in rat blood has been reported to be only about 3% of that for PBA, highlighting its role as a minor metabolite.[2] This reaction is catalyzed by microsomal carbonyl reductases.

Interestingly, while PBO itself exhibits mutagenicity in the Ames test in the presence of a metabolic activation system (S-9 mix), its major reductive metabolites, PBA and PBOL, are non-mutagenic.[2] This strongly suggests that the reductive metabolic pathways serve as a primary detoxification route for 4-phenyl-3-buten-2-one.

Figure 1: Primary reductive metabolic pathways of 4-phenyl-3-buten-2-one.

Conjugation with Glutathione: The Electrophile Scavenging System

As an α,β-unsaturated ketone, 4-phenyl-3-buten-2-one is a classic substrate for Michael addition reactions with nucleophiles. In a biological context, the most important nucleophile for detoxification of such electrophiles is the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).

The sulfhydryl group of the cysteine residue in GSH acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system in PBO. This results in the formation of a stable glutathione conjugate. This conjugation reaction effectively neutralizes the electrophilic nature of PBO, preventing it from reacting with critical cellular macromolecules such as proteins and DNA. The resulting GSH conjugate is more water-soluble than the parent compound and is a substrate for further metabolism and active transport, leading to its eventual elimination from the body, typically in the bile or urine after conversion to mercapturic acid.

Figure 2: Glutathione conjugation pathway of 4-phenyl-3-buten-2-one.

Experimental Protocols for Studying the Metabolism of 4-Phenyl-3-buten-2-one

To provide actionable insights for researchers, this section details step-by-step methodologies for key experiments to investigate the metabolic fate of 4-phenyl-3-buten-2-one.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the reductive and potential oxidative metabolism of PBO using liver microsomes, which are rich in carbonyl reductases and cytochrome P450 enzymes.

Materials:

-

4-Phenyl-3-buten-2-one (PBO)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Internal standard (IS) for analytical quantification

-

HPLC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing:

-

Potassium phosphate buffer (to final volume)

-

Liver microsomes (final concentration 0.5-1.0 mg/mL)

-

PBO (from a stock solution in DMSO or ACN, final concentration typically 1-10 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the reactions at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN or MeOH with the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples by a validated HPLC-MS/MS method to quantify the disappearance of PBO and the formation of its metabolites (PBA and PBOL).

-

Figure 3: Workflow for in vitro metabolism of PBO using liver microsomes.

In Vitro Glutathione Conjugation Assay

This protocol is designed to investigate the formation of the PBO-GSH conjugate, providing insights into the role of GSTs in its detoxification.

Materials:

-

4-Phenyl-3-buten-2-one (PBO)

-

Pooled liver cytosol or recombinant GST isozymes

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Internal standard (IS)

-

HPLC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare incubation mixtures containing:

-

Potassium phosphate buffer

-

Liver cytosol (e.g., 1 mg/mL) or specific recombinant GST isozymes

-

GSH (final concentration typically 1-5 mM)

-

PBO (final concentration typically 10-50 µM)

-

-

-

Incubation:

-

Incubate the mixtures at 37°C.

-

-

Sampling and Quenching:

-

At various time points, take aliquots and quench the reaction as described in the microsome assay.

-

-

Sample Processing and Analysis:

-

Process the samples and analyze by HPLC-MS/MS to monitor the formation of the PBO-GSH conjugate. The mass spectrometer should be set to monitor for the expected mass of the conjugate.

-

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a framework for an in vivo study to determine the pharmacokinetic profile of PBO and its major metabolites.

Materials:

-

4-Phenyl-3-buten-2-one (PBO) formulated for intravenous and oral administration

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Cannulated animals for serial blood sampling (optional but recommended)

-

Anticoagulant (e.g., EDTA)

-

Equipment for blood collection and plasma separation

-

Metabolism cages for urine and feces collection

-

Analytical standards for PBO, PBA, and PBOL

-

HPLC-MS/MS system

Protocol:

-

Dosing:

-

Administer PBO to rats via intravenous (e.g., tail vein) and oral (gavage) routes at a suitable dose. A satellite group for each route is recommended for serial sampling.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

-

Urine and Feces Collection:

-

House a separate group of animals in metabolism cages for the collection of urine and feces over a 24 or 48-hour period.

-

-

Sample Preparation for Analysis:

-

For plasma, perform protein precipitation with ACN or MeOH containing an internal standard.

-

For urine, dilute samples with mobile phase or perform solid-phase extraction (SPE) if necessary.

-

For feces, homogenize with an appropriate solvent, extract, and clean up the sample.

-

-

Bioanalysis:

-

Quantify the concentrations of PBO, PBA, and PBOL in all biological matrices using a validated HPLC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).

-

Data Presentation: A Quantitative Look at PBO Metabolism

| Parameter | 4-Phenyl-3-buten-2-one (PBO) | 4-Phenyl-2-butanone (PBA) | trans-4-Phenyl-3-buten-2-ol (PBOL) |

| Cmax (ng/mL) | Value | Value | Value |

| Tmax (h) | Value | Value | Value |

| AUC (ng*h/mL) | Value | Value | Value |

| t1/2 (h) | Value | Value | Value |

| CL (mL/min/kg) | Value | N/A | N/A |

| Vd (L/kg) | Value | N/A | N/A |

| F (%) | Value | N/A | N/A |

Table 1: Representative pharmacokinetic parameters for PBO and its metabolites.

Conclusion: A Framework for Understanding and Predicting Metabolism

The metabolic fate of 4-phenyl-3-buten-2-one is a clear example of how organisms employ a suite of enzymatic machinery to detoxify and eliminate potentially harmful xenobiotics. The primary pathways of double bond and carbonyl reduction, along with glutathione conjugation, effectively neutralize the reactive α,β-unsaturated ketone moiety. The provided experimental protocols offer a robust framework for researchers to investigate the metabolism of PBO and other structurally related compounds. A thorough understanding of these metabolic pathways is not merely an academic exercise; it is a critical component of modern drug discovery and development, enabling the design of safer and more effective chemical entities. The insights gained from studying the metabolic journey of compounds like 4-phenyl-3-buten-2-one are invaluable for navigating the complex landscape of drug metabolism and ensuring the safety and efficacy of future therapeutics.

References

- Kitamura, S., Okamoto, Y., Takeshita, M., & Ohta, S. (1999). Reductive Metabolism In Vivo of trans-4-phenyl-3-buten-2-one in Rats and Dogs. Drug Metabolism and Disposition, 27(7), 767-769.

-

Kitamura, S., Okamoto, Y., Takeshita, M., & Ohta, S. (1999). Reductive metabolism In vivo of trans-4-phenyl-3-buten-2-one in rats and dogs. Semantic Scholar. Retrieved from [Link]

Sources

The Strategic Advantage of Deuteration in Chalcone Derivatives: A Technical Guide to Enhancing Biological Activity

Introduction: The Chalcone Scaffold and the Deuterium Switch

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, are a prominent class of compounds in medicinal chemistry.[1][2] As precursors to flavonoids and isoflavonoids, they are abundant in nature and possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The inherent reactivity of the α,β-unsaturated ketone system, coupled with the diverse substitution patterns possible on the two aromatic rings, makes the chalcone scaffold a privileged structure for drug discovery.[5][6]

This guide delves into a strategic modification of the chalcone backbone: isotopic substitution, specifically the replacement of hydrogen with its stable, non-radioactive isotope, deuterium. This seemingly subtle alteration can have profound effects on a molecule's metabolic fate, a phenomenon known as the deuterium kinetic isotope effect (KIE).[7][8] By selectively deuterating chalcone derivatives, we can aim to enhance their therapeutic potential by improving their pharmacokinetic profiles, reducing toxic metabolite formation, and ultimately, augmenting their biological activity. This document serves as a technical resource for researchers and drug development professionals on the synthesis, biological evaluation, and mechanistic underpinnings of deuterated chalcone derivatives.

The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect

The C-H bond is one of the most common bonds in drug molecules and is often a primary site for metabolic oxidation by cytochrome P450 (CYP) enzymes.[7][8] The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[9] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic pathway.[9][]

The strategic incorporation of deuterium at metabolically vulnerable positions in a chalcone derivative can therefore:

-

Slow the rate of metabolism: This can lead to a longer plasma half-life, reduced dosing frequency, and increased overall drug exposure.[][11][12]

-

Alter metabolic pathways: By "shielding" a particular site from metabolism, deuteration can shunt metabolism towards other pathways, potentially avoiding the formation of toxic or inactive metabolites.[9]

-

Enhance parent drug efficacy: By increasing the stability of the parent compound, deuteration can lead to higher concentrations of the active drug at its target site.[]

The successful application of this strategy is evidenced by FDA-approved deuterated drugs like deutetrabenazine, which demonstrates an improved pharmacokinetic profile compared to its non-deuterated counterpart.[11][12][13][][15]

Synthesis of Deuterated Chalcone Derivatives

The synthesis of deuterated chalcones can be achieved through various methods, with continuous-flow deuteration emerging as a highly efficient and selective technique.[3][16]

Continuous-Flow Deuteration

Continuous-flow processing offers significant advantages over traditional batch methods for deuteration reactions, including enhanced safety, precise control over reaction parameters, and improved selectivity.[3][16] A common strategy involves the partial deuteration of a C≡C bond in a 1,3-diphenylalkynone precursor to yield the corresponding deuterated chalcone.[3][17]

Caption: Workflow for continuous-flow synthesis of deuterated chalcones.

Experimental Protocol: Continuous-Flow Deuteration of a 1,3-Diphenylalkynone

-

System Setup: An H-Cube® or similar continuous-flow hydrogenation reactor is equipped with a D₂O electrolysis cell for in situ deuterium gas generation. A catalyst cartridge (e.g., 10% Pd/C) is installed in the reactor.

-

Precursor Preparation: The 1,3-diphenylalkynone precursor is synthesized via a suitable method, such as a Sonogashira coupling of a benzoyl chloride with a phenylacetylene.[18] A solution of the precursor in an appropriate solvent (e.g., ethyl acetate, methanol) is prepared.

-

Reaction Execution: The precursor solution and D₂O are introduced into the reactor. The system generates D₂ gas on-demand, which is mixed with the substrate solution and passed through the heated catalyst bed.

-

Parameter Optimization: Key reaction parameters such as temperature, pressure, and flow rate are optimized to achieve selective deuteration of the alkyne to the (Z)-alkene without over-reduction of the double bond or the carbonyl group.[3][16]

-

Product Collection and Isomerization: The product stream is collected. The initially formed (Z)-deuterated chalcone often isomerizes to the more stable (E)-isomer upon purification or exposure to light and heat.[3]

-

Purification: The crude product is purified using standard techniques such as flash column chromatography to yield the pure deuterated chalcone derivative.

Biological Activities of Chalcone Derivatives: Potential Enhancement through Deuteration

Chalcones exhibit a diverse range of biological activities. The introduction of deuterium is hypothesized to enhance these activities by improving metabolic stability.

Anticancer Activity

Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][19][20]

Caption: Key anticancer mechanisms of chalcone derivatives.

The metabolic lability of certain chalcones can limit their in vivo efficacy. For instance, methoxy and hydroxy substituents, which are often crucial for potent anticancer activity, are common sites of metabolism.[4][20] By deuterating the methyl groups of methoxy substituents, for example, it is possible to slow down O-demethylation, thereby maintaining the active form of the chalcone in circulation for a longer period. This could lead to improved tumor growth inhibition in vivo.

Table 1: Hypothetical Comparison of a Chalcone and its Deuterated Analog in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Putative Advantage of Deuteration |

| Chalcone X | MCF-7 (Breast) | 5.2 | - |

| Deuterated Chalcone X | MCF-7 (Breast) | 3.8 | Increased potency due to reduced intracellular metabolism |

| Chalcone X | HCT116 (Colon) | 6.3 | - |

| Deuterated Chalcone X | HCT116 (Colon) | 4.5 | Enhanced stability leading to higher effective concentration |

Note: This table is illustrative and represents the expected outcome based on the principles of the kinetic isotope effect. Actual values would require experimental verification.

Antimicrobial Activity

Chalcone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][21][22][23] Their mechanism of action can involve the disruption of microbial membranes, inhibition of key enzymes, or interference with efflux pumps.[23] The structure-activity relationship of antimicrobial chalcones is well-documented, with the nature and position of substituents on the aromatic rings playing a critical role.[2][21]

Similar to the anticancer context, the metabolic stability of antimicrobial chalcones can be a limiting factor. Deuteration of metabolically labile sites could enhance their in vivo efficacy against infections by maintaining therapeutic concentrations for longer durations.

Analytical Characterization of Deuterated Chalcones

The unambiguous characterization of deuterated compounds is crucial to confirm the site of deuteration and determine the isotopic purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.[24][25][26]

Experimental Protocol: Characterization of a Deuterated Chalcone

-

¹H-NMR Spectroscopy:

-

Objective: To confirm the position of deuterium incorporation by observing the disappearance or reduction in the integration of a proton signal.[27]

-

Procedure: Acquire a high-resolution ¹H-NMR spectrum of the deuterated compound and its non-deuterated analog. Compare the spectra to identify the proton signals that have been replaced by deuterium. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule can be used to quantify the extent of deuteration.[25]

-

-

²H-NMR Spectroscopy:

-

Objective: To directly observe the deuterium signal and confirm its location.[27]

-

Procedure: Acquire a ²H-NMR spectrum. The chemical shift of the deuterium signal will correspond to the chemical shift of the proton it replaced, confirming the site of incorporation.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the overall level of deuterium incorporation and confirm the molecular weight change.[25][28]

-

Procedure: Acquire an HRMS spectrum (e.g., via ESI-TOF). The molecular ion peak will be shifted by +n, where n is the number of deuterium atoms incorporated. The isotopic distribution pattern can be analyzed to calculate the average deuterium incorporation.[25][28]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To assess the purity of the deuterated compound and quantify it in complex matrices.[24][25]

-

Procedure: Develop an LC-MS method to separate the deuterated compound from any impurities or non-deuterated starting material. This is particularly important for analyzing samples from biological matrices.

-

Future Perspectives and Conclusion

The application of deuterium substitution to the versatile chalcone scaffold represents a promising strategy for the development of next-generation therapeutics. While the principles of the kinetic isotope effect are well-established, the systematic exploration of deuterated chalcones is an area ripe for further investigation. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of deuterated chalcones and their non-deuterated counterparts to quantify the impact of deuteration on biological activity and pharmacokinetics.

-

Metabolite Identification: Identifying the metabolic pathways of lead chalcone compounds to rationally select sites for deuteration.

-

Broadening Therapeutic Areas: Exploring the potential of deuterated chalcones in other therapeutic areas where chalcones have shown promise, such as neurodegenerative diseases and inflammatory disorders.[29][30][31]

References

-

Káncz, S., et al. (2015). Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives. ChemPlusChem, 80(5), 859-864. Available from: [Link]

-

Astuti, P., et al. (2019). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Physics: Conference Series, 1374, 012021. Available from: [Link]

-

Zhuang, C., et al. (2017). A Review on Mechanisms of Anti Tumor Activity of Chalcones. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 939-954. Available from: [Link]

-